molecular formula C4H2ClNO2S B2528366 3-Chloroisothiazole-5-carboxylic acid CAS No. 1368382-15-3

3-Chloroisothiazole-5-carboxylic acid

Cat. No.: B2528366
CAS No.: 1368382-15-3
M. Wt: 163.58
InChI Key: LUOIHYBOYDEPKE-UHFFFAOYSA-N
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Description

3-Chloroisothiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C4H2ClNO2S and a molecular weight of 163.58 g/mol . This compound is characterized by a chloro-substituted isothiazole ring with a carboxylic acid functional group at the 5-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloroisothiazole-5-carboxylic acid typically involves the chlorination of isothiazole derivatives followed by carboxylation. One common method includes the reaction of isothiazole with chlorine gas under controlled conditions to introduce the chloro group at the 3-position.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and carboxylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and catalytic systems to enhance reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Chloroisothiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloroisothiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloroisothiazole-5-carboxylic acid involves its interaction with specific molecular targets. The chloro and carboxylic acid groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the target and the context of its use .

Comparison with Similar Compounds

    Isothiazole-5-carboxylic acid: Lacks the chloro group, which can affect its reactivity and biological activity.

    3-Bromo-isothiazole-5-carboxylic acid: Similar structure but with a bromo group instead of chloro, leading to different chemical properties.

    3-Methyl-isothiazole-5-carboxylic acid:

Uniqueness: 3-Chloroisothiazole-5-carboxylic acid is unique due to the presence of the chloro group, which enhances its reactivity and allows for the formation of a diverse range of derivatives. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

3-chloro-1,2-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2S/c5-3-1-2(4(7)8)9-6-3/h1H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOIHYBOYDEPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368382-15-3
Record name 3-chloro-1,2-thiazole-5-carboxylic acid
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